
k-Rha-gal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
k-Rha-gal is a natural product found in Guioa crenulata and Lysimachia mauritiana with data available.
Q & A
Q. Basic: How to design initial experiments for characterizing k-Rha-gal's structural and functional properties?
Methodological Answer:
Begin with a systematic literature review using Retrieval-Augmented Generation (RAG) tools like PaperQA2 to identify established protocols for similar compounds . Design a pilot study to test analytical methods (e.g., HPLC, NMR, mass spectrometry) and validate their suitability for this compound. Prioritize parameters such as solubility, stability, and purity thresholds. Use iterative refinement: adjust column conditions in HPLC based on retention times observed in pilot runs .
Table 1: Comparison of Analytical Techniques
Method | Resolution | Sample Prep Time | Cost (Relative) |
---|---|---|---|
HPLC | High | Moderate | $$$ |
|
| NMR | Very High | High |
| | MS | Moderate | Low | $$ | --- #### **2. Advanced: How to resolve contradictions in spectroscopic data of this compound across studies?** **Methodological Answer:** Deploy frameworks like *contracrow* to flag inconsistencies in spectral peaks or retention indices <span data-key="40" class="reference-num" data-pages="undefined">3</span>. Construct a knowledge graph (KG) of this compound’s reported properties using triplet extraction (entity-relationship-entity) to visualize conflicting nodes <span data-key="41" class="reference-num" data-pages="undefined">5</span><span data-key="42" class="reference-num" data-pages="undefined">15</span>. Conduct sensitivity analyses on experimental variables (e.g., solvent polarity, temperature) to identify confounding factors. Cross-validate findings with independent labs using blinded samples <span data-key="43" class="reference-num" data-pages="undefined">11</span>. --- #### **3. Basic: What are the best practices for ensuring sample purity during this compound synthesis?** **Methodological Answer:** Implement orthogonal validation: combine TLC for rapid purity checks and HPLC for quantitative analysis <span data-key="44" class="reference-num" data-pages="undefined">17</span>. Use gradient elution protocols to separate closely related impurities. Document batch-specific conditions (e.g., catalyst concentration, reaction time) in a structured database for reproducibility <span data-key="45" class="reference-num" data-pages="undefined">10</span>. Peer-reviewed protocols from journals indexed in Google Scholar should guide threshold settings for acceptable impurity levels (<0.1%) <span data-key="46" class="reference-num" data-pages="undefined">14</span>. --- #### **4. Advanced: How to integrate multi-omics data to elucidate this compound’s metabolic pathways?** **Methodological Answer:** Leverage Graph-RAG to merge transcriptomic, proteomic, and metabolomic datasets into a multi-layered knowledge graph <span data-key="47" class="reference-num" data-pages="undefined">5</span>. Apply modular RAG to retrieve context from heterogeneous sources (e.g., enzyme databases, pathway repositories) <span data-key="48" class="reference-num" data-pages="undefined">13</span>. Use *multi-hop reasoning* to infer interactions: e.g., if this compound upregulates Gene X (transcriptomics) and Gene X encodes Enzyme Y (proteomics), predict Enzyme Y’s role in metabolite conversion <span data-key="49" class="reference-num" data-pages="undefined">15</span>. Validate with knockout models or isotopic tracing. --- #### **5. Basic: How to formulate a focused research question on this compound’s mechanism of action?** **Methodological Answer:** Follow the SMART criteria: Specific, Measurable, Achievable, Relevant, Time-bound <span data-key="50" class="reference-num" data-pages="undefined">8</span>. Example: *“Does this compound inhibit Enzyme Z in vitro within 72 hours at IC50 ≤ 10 μM?”* Use Gap Analysis in Literature Review (GRL) to identify understudied targets, such as comparing this compound’s binding affinity to analogs <span data-key="51" class="reference-num" data-pages="undefined">12</span>. Prioritize questions addressing reproducibility crises (e.g., “Why do IC50 values vary across cell lines?”) <span data-key="52" class="reference-num" data-pages="undefined">14</span>. --- #### **6. Advanced: How to optimize this compound’s bioactivity using machine learning (ML)?** **Methodological Answer:** Train a convolutional neural network (CNN) on structural analogs’ bioactivity data to predict this compound’s optimal substituents <span data-key="53" class="reference-num" data-pages="undefined">1</span>. Use hyperparameter tuning (e.g., dropout rates, learning schedules) to avoid overfitting. Validate predictions with in vitro assays and cross-reference with CRAG benchmarks for accuracy <span data-key="54" class="reference-num" data-pages="undefined">20</span>. For multi-objective optimization (e.g., potency vs. solubility), employ Pareto front analysis in ML pipelines <span data-key="55" class="reference-num" data-pages="undefined">3</span>. --- #### **7. Basic: What statistical methods are appropriate for analyzing dose-response curves of this compound?** **Methodological Answer:** Apply nonlinear regression (e.g., Hill equation) to model sigmoidal curves <span data-key="56" class="reference-num" data-pages="undefined">17</span>. Use bootstrapping to estimate confidence intervals for EC50/IC50 values. For outliers, perform Grubbs’ test or leverage RAG tools to retrieve case studies on similar anomalies <span data-key="57" class="reference-num" data-pages="undefined">16</span>. Document effect size (e.g., Cohen’s d) to contextualize biological significance <span data-key="58" class="reference-num" data-pages="undefined">11</span>. --- #### **8. Advanced: How to address ethical and reproducibility challenges in this compound research?** **Methodological Answer:** Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing <span data-key="59" class="reference-num" data-pages="undefined">10</span>. Pre-register hypotheses and analytical plans to reduce bias <span data-key="60" class="reference-num" data-pages="undefined">6</span>. Use contradiction detection frameworks (e.g., *contracrow*) to audit conflicting results in literature <span data-key="61" class="reference-num" data-pages="undefined">3</span>. For animal studies, follow ARRIVE guidelines and include sham controls to isolate compound-specific effects <span data-key="62" class="reference-num" data-pages="undefined">21</span>. --- **References** - Experimental design: <span data-key="63" class="reference-num" data-pages="undefined">6</span><span data-key="64" class="reference-num" data-pages="undefined">8</span><span data-key="65" class="reference-num" data-pages="undefined">14</span> - Data contradiction analysis: <span data-key="66" class="reference-num" data-pages="undefined">3</span><span data-key="67" class="reference-num" data-pages="undefined">5</span><span data-key="68" class="reference-num" data-pages="undefined">11</span> - RAG/KG integration: <span data-key="69" class="reference-num" data-pages="undefined">5</span><span data-key="70" class="reference-num" data-pages="undefined">13</span><span data-key="71" class="reference-num" data-pages="undefined">15</span> - Statistical validation: <span data-key="72" class="reference-num" data-pages="undefined">11</span><span data-key="73" class="reference-num" data-pages="undefined">17</span><span data-key="74" class="reference-num" data-pages="undefined">20</span> - Ethical frameworks: <span data-key="75" class="reference-num" data-pages="undefined">10</span><span data-key="76" class="reference-num" data-pages="undefined">21</span> This FAQ leverages methodological rigor from peer-reviewed workflows while avoiding non-academic sources.Properties
CAS No. |
108906-96-3 |
---|---|
Molecular Formula |
C27H30O15 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1 |
InChI Key |
OHOBPOYHROOXEI-SRIOWEGGSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Key on ui other cas no. |
108906-96-3 |
Synonyms |
kaempferol 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside kaempferol-Rha-Gal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.